![molecular formula C18H14N2O B256904 2-methyl-9-phenyl-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one](/img/structure/B256904.png)
2-methyl-9-phenyl-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-9-phenyl-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound is also known as MPQ and has been found to have a wide range of applications in various fields of research. In
Wirkmechanismus
The mechanism of action of MPQ is not fully understood, but it is believed to act on various targets in the body. MPQ has been found to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been found to modulate the activity of certain neurotransmitters in the brain, which may contribute to its potential use as a treatment for neurological disorders.
Biochemical and Physiological Effects:
MPQ has been found to have a range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. MPQ has also been found to have analgesic properties, which may be due to its ability to modulate the activity of certain neurotransmitters in the brain. Additionally, MPQ has been found to have anti-inflammatory properties, which may contribute to its potential use as a treatment for various inflammatory disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of MPQ for lab experiments is its synthetic nature, which allows for precise control over its chemical structure and purity. This makes it an ideal candidate for studies that require a consistent and reliable source of the compound. However, one limitation of MPQ is its relatively complex synthesis method, which may limit its accessibility to researchers who do not have access to specialized equipment or expertise.
Zukünftige Richtungen
There are several future directions for research on MPQ. One area of interest is the development of new analogs of MPQ that may have improved efficacy or reduced toxicity. Additionally, further studies are needed to fully understand the mechanism of action of MPQ and its potential use as a treatment for various diseases. Finally, research is needed to explore the potential use of MPQ in combination with other compounds for synergistic effects.
Synthesemethoden
The synthesis of MPQ involves a multi-step process that requires the use of various reagents and catalysts. The starting material for the synthesis is 2-nitrobenzaldehyde, which is converted to 2-nitrochalcone through a Claisen-Schmidt condensation reaction. The 2-nitrochalcone is then reduced to 2-aminochalcone using a reducing agent such as sodium borohydride. The 2-aminochalcone is then cyclized to form MPQ using a Lewis acid catalyst such as aluminum chloride.
Wissenschaftliche Forschungsanwendungen
MPQ has been found to have a wide range of applications in scientific research. It has been studied for its potential use as an anti-cancer agent, a pain reliever, and a treatment for neurological disorders such as Parkinson's disease. MPQ has also been found to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Eigenschaften
Produktname |
2-methyl-9-phenyl-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one |
|---|---|
Molekularformel |
C18H14N2O |
Molekulargewicht |
274.3 g/mol |
IUPAC-Name |
2-methyl-9-phenyl-3H-pyrrolo[3,4-b]quinolin-1-one |
InChI |
InChI=1S/C18H14N2O/c1-20-11-15-17(18(20)21)16(12-7-3-2-4-8-12)13-9-5-6-10-14(13)19-15/h2-10H,11H2,1H3 |
InChI-Schlüssel |
DYVPTGBNSAHLKT-UHFFFAOYSA-N |
SMILES |
CN1CC2=NC3=CC=CC=C3C(=C2C1=O)C4=CC=CC=C4 |
Kanonische SMILES |
CN1CC2=NC3=CC=CC=C3C(=C2C1=O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



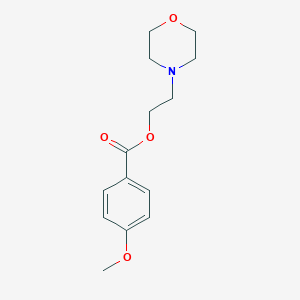

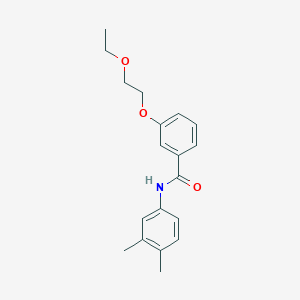
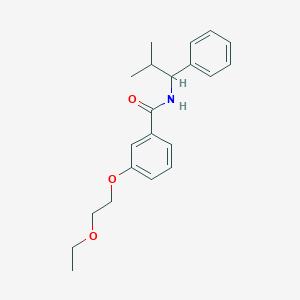

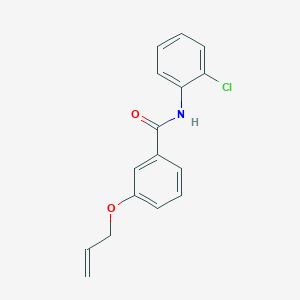
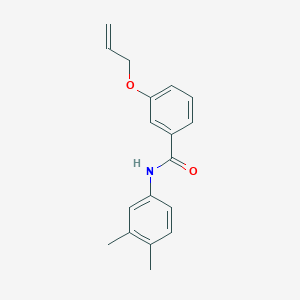
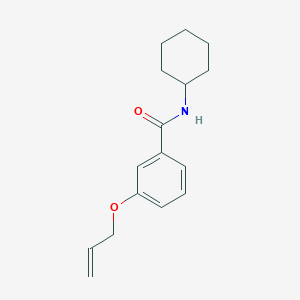

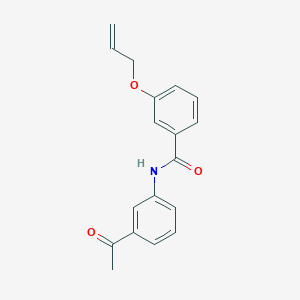
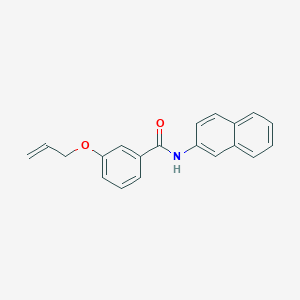
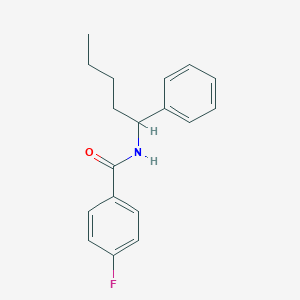
![9-{4-[ethyl(isopropyl)amino]-2-butynyl}-9H-fluoren-9-ol](/img/structure/B256848.png)
